2-[5-(4-ethylpiperazine-1-carbonyl)-1,2,4-oxadiazol-3-yl]pyrazine
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Description
2-[5-(4-ethylpiperazine-1-carbonyl)-1,2,4-oxadiazol-3-yl]pyrazine is a useful research compound. Its molecular formula is C13H16N6O2 and its molecular weight is 288.311. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been found to exhibit significant activity againstMycobacterium tuberculosis H37Ra , suggesting potential anti-tubercular activity . Other related compounds have shown inhibitory activity against CDK2 , a protein kinase involved in cell cycle regulation .
Mode of Action
Similar compounds have been found to inhibit the growth of mycobacterium tuberculosis h37ra and CDK2 . This suggests that the compound may interact with its targets to inhibit their function, leading to changes in cellular processes such as cell growth and division.
Biochemical Pathways
Given the potential targets, it can be inferred that the compound may affect pathways related totuberculosis infection and cell cycle regulation .
Result of Action
Similar compounds have shown significant inhibitory activity against mycobacterium tuberculosis h37ra and cdk2 . This suggests that the compound may lead to the inhibition of tuberculosis infection and alteration of cell cycle progression.
Properties
IUPAC Name |
(4-ethylpiperazin-1-yl)-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N6O2/c1-2-18-5-7-19(8-6-18)13(20)12-16-11(17-21-12)10-9-14-3-4-15-10/h3-4,9H,2,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRCKQTWUJWPXOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=NC(=NO2)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.